Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, phenylmethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, phenylmethyl ester is a chemical compound with the molecular formula C13H16O5S and a molecular weight of 284.33 g/mol . It is also known by its IUPAC name, benzyl 2-(1-methylsulfonyloxycyclopropyl)acetate . This compound is characterized by the presence of a cyclopropane ring, an acetic acid moiety, and a phenylmethyl ester group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, phenylmethyl ester involves multiple steps. One common method includes the reaction of cyclopropaneacetic acid with methylsulfonyl chloride in the presence of a base such as triethylamine to form the methylsulfonyl ester intermediate . This intermediate is then reacted with benzyl alcohol under acidic conditions to yield the final product . The overall reaction can be summarized as follows:
- Cyclopropaneacetic acid + Methylsulfonyl chloride + Triethylamine → Methylsulfonyl ester intermediate
- Methylsulfonyl ester intermediate + Benzyl alcohol + Acid → this compound
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, phenylmethyl ester undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, phenylmethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active cyclopropaneacetic acid, which can then interact with enzymes and receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, methyl ester
- Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, ethyl ester
- Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, propyl ester
Uniqueness
Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, phenylmethyl ester is unique due to the presence of the phenylmethyl ester group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications where the phenylmethyl group plays a crucial role .
Eigenschaften
CAS-Nummer |
832142-18-4 |
---|---|
Molekularformel |
C13H16O5S |
Molekulargewicht |
284.33 g/mol |
IUPAC-Name |
benzyl 2-(1-methylsulfonyloxycyclopropyl)acetate |
InChI |
InChI=1S/C13H16O5S/c1-19(15,16)18-13(7-8-13)9-12(14)17-10-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
InChI-Schlüssel |
ARUAYUYUSMWDQY-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OC1(CC1)CC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.